![molecular formula C13H7Cl3O3 B1426807 3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid CAS No. 1406477-36-8](/img/structure/B1426807.png)
3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid
Overview
Description
3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O3 . It contains a total of 27 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .
Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid is 317.55 . More specific physical and chemical properties are not detailed in the available literature.Scientific Research Applications
Agriculture: Herbicide Use
Dicamba is widely used as a selective systemic herbicide to control annual, biennial, and perennial broadleaf weeds in various food and feed crops . It is particularly used in genetically modified crops that are tolerant to Dicamba.
Environmental Science: Drift and Volatility Studies
Research has focused on understanding the drift and volatility of Dicamba, its off-target movement, and atmospheric transport mechanisms to develop more sustainable practices .
Health Sciences: Toxicology and Carcinogenicity
Dicamba’s potential health impacts, including its carcinogenicity and effective removal from aqueous mediums, are subjects of ongoing research .
Analytical Chemistry: Detection and Quantification
Advanced methods for sensitive detection and quantification of Dicamba and its metabolites in agricultural samples have been developed .
properties
IUPAC Name |
3-chloro-4-(2,3-dichlorophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O3/c14-8-2-1-3-11(12(8)16)19-10-5-4-7(13(17)18)6-9(10)15/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFBPXSORBZBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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